molecular formula C8H5BrFN3O B15361144 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B15361144
M. Wt: 258.05 g/mol
InChI Key: FWGMIQPVLSJQIY-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to an oxadiazol-5-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the following steps:

  • Bromination and Fluorination: The starting material, 2-fluorobenzene, undergoes bromination to introduce the bromo group at the 4-position.

  • Formation of the Oxadiazol-5-amine Core: The bromo-fluoro-substituted benzene is then subjected to cyclization reactions to form the oxadiazol-5-amine core.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromo or fluoro positions can yield different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with different substituents at the bromo or fluoro positions.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to understand the effects of bromo and fluoro substitutions on biological systems.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance its binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:

  • 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole: Lacks the amine group.

  • 3-(4-Bromo-2-fluorophenyl)-1,2,4-triazole: Different heterocyclic core.

  • 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-thiol: Contains a thiol group instead of an amine.

These compounds differ in their functional groups and heterocyclic cores, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C8H5BrFN3O

Molecular Weight

258.05 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H5BrFN3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)

InChI Key

FWGMIQPVLSJQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NOC(=N2)N

Origin of Product

United States

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